[(2R)-oxetan-2-yl]methanamine is a chemical compound with increasing interest in various fields, including biomedical research and material science. This molecule features a trivalent nitrogen atom attached to a three-membered ring containing one oxygen atom and one carbon atom. The compound exists as a colorless liquid with a slightly fishy odor, and its molecular weight is 87.12 g/mol.
The compound is an unstable compound and sensitive to air and moisture. The boiling point of this compound is 72 °C, and its melting point is -117°C. Its refractive index is 1.446 at 20 °C, and its density is 0.968 g/cm3 (20 °C). The compound is soluble in water and organic solvents such as dichloromethane and methanol. The compound is a weak base with a pKa value of 8.7.
[(2R)-oxetan-2-yl]methanamine can be synthesized by various methods. One synthesis method involves the reaction of [(2R)-oxetan-2-yl]methanol with ammonia or methylamine. Another method involves the reaction of 3-bromooxetane with sodium azide followed by reduction of the resulting azide with lithium aluminum hydride.
The product can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
[(2R)-oxetan-2-yl]methanamine has a wide range of applications in scientific experiments. For instance, the compound can be used as a starting material for the synthesis of other cyclic amine derivatives.
[(2R)-oxetan-2-yl]methanamine is an organic compound characterized by its unique oxetane structure. Its molecular formula is CHNO, with a molar mass of 87.12 g/mol. This compound features a four-membered cyclic ether (oxetane) attached to a methanamine group, making it an interesting target for synthetic organic chemistry. The compound exhibits a predicted boiling point of approximately 130.9 °C and a density of about 1.004 g/cm³ .
Research indicates that [(2R)-oxetan-2-yl]methanamine serves as an important intermediate in the synthesis of glucagon-like peptide-1 receptor agonists, which have potential therapeutic applications in diabetes management and obesity treatment . Its biological activity primarily stems from its ability to modify peptide structures, enhancing their efficacy and bioavailability.
Several methods exist for synthesizing [(2R)-oxetan-2-yl]methanamine:
[(2R)-oxetan-2-yl]methanamine finds utility in:
Interaction studies involving [(2R)-oxetan-2-yl]methanamine focus on its reactivity with various biological targets. The compound's ability to modify peptide chains makes it significant in understanding receptor interactions, particularly with glucagon-like peptide receptors. Such studies are crucial for assessing the pharmacological profiles of related compounds.
Several compounds exhibit structural or functional similarities to [(2R)-oxetan-2-yl]methanamine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-oxetan-2-ylmethanamine | Similar oxetane structure | Enantiomeric form with distinct biological activity |
| 1-Aminocyclobutane | Four-membered ring with amine functionality | Different ring size affecting stability and reactivity |
| 1-Pyrrolidine | Five-membered ring amine | More stable due to larger ring size |
| (S)-N-(3-Hydroxypropyl)oxetan-2-ylmethanamine | Modified oxetane with additional hydroxyl group | Enhanced solubility and potential for diverse applications |
The uniqueness of [(2R)-oxetan-2-yl]methanamine lies in its specific stereochemistry and its role as a precursor in synthesizing bioactive molecules, distinguishing it from other similar compounds that may lack these properties or applications.
The oxetane ring’s unique combination of low molecular weight (56 g/mol for the base structure) and high polarity (3.8× greater dipole moment than cyclopropane) addresses key challenges in drug design. Compared to cyclopropane or tetrahydrofuran, oxetanes reduce lipophilicity (LogD reduction by 0.5–1.2 units) while maintaining aqueous solubility (>50 mg/mL in many derivatives). For example, [(2R)-oxetan-2-yl]methanamine exhibits a density of 1.004 g/cm³ and boiling point of 130.9°C, balancing stability and synthetic manipulability.
Table 1: Comparative Properties of Small Ring Systems in Drug Design
| Ring System | Molecular Weight (g/mol) | Dipole Moment (D) | Aqueous Solubility (mg/mL) | Metabolic Stability (t₁/₂, human liver microsomes) |
|---|---|---|---|---|
| Oxetane | 56 | 2.1 | 50–100 | >60 min |
| Cyclopropane | 42 | 0.8 | 10–30 | 15–30 min |
| THF | 72 | 1.7 | 30–60 | 30–45 min |
The oxetane’s sp³-hybridized carbons impose a puckered conformation that mimics bioactive peptide secondary structures. In [(2R)-oxetan-2-yl]methanamine, the 2R configuration positions the methanamine group axially, enabling hydrogen bonding with aspartate residues in kinase ATP pockets (e.g., EGFR T790M/L858R mutants). This stereoelectronic complementarity improves binding affinity by 3–5× compared to acyclic amines.
Historically, oxetane synthesis faced challenges due to ring strain (106 kJ/mol) and acid sensitivity. Recent breakthroughs, such as iridium-catalyzed reductive coupling and ruthenium-mediated oxidative alkynylation, enable scalable production of 3,3-disubstituted oxetanes with >90% enantiomeric excess. For [(2R)-oxetan-2-yl]methanamine, a patented five-step route from 2-methylpropane-2-ol achieves kilogram-scale yields via:
The 2R configuration in [(2R)-oxetan-2-yl]methanamine confers distinct advantages:
Janus kinase (JAK) inhibitors: Incorporating [(2R)-oxetan-2-yl]methanamine into tofacitinib analogs improved IC₅₀ against JAK3 by 40% (1.2 nM → 0.7 nM) while reducing hERG affinity (IC₅₀ > 30 μM).
GLP-1 receptor agonists: Substituting acyclic amines with this oxetane amine in semaglutide derivatives increased plasma stability (t₁/₂ from 2.5 to 6.3 days) and receptor binding (Kd 1.8 nM vs. 4.2 nM).
Table 2: Impact of [(2R)-Oxetan-2-yl]methanamine on Lead Optimization
| Parameter | Before Incorporation | After Incorporation | Improvement Factor |
|---|---|---|---|
| Aqueous solubility (mM) | 32 | 87 | 2.7× |
| CYP3A4 metabolic stability (t₁/₂, min) | 12 | 48 | 4.0× |
| Target binding affinity (Kd, nM) | 4.2 | 1.8 | 2.3× |
Modern asymmetric synthesis leverages transition-metal catalysis and biocatalytic resolution:
| Method | Starting Material | Conditions | Yield Range (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Dimethylsulfoxonium methylide | Enantioenriched epoxides | 125°C, DMF, high barriers (25 kcal/mol) | 58-88 | 99.5 |
| Selenoethyl/selenopropyllithium | Halide-containing epoxides | Elevated temperatures, base | 83-99 | Not reported |
| Thiocarbonyldiimidazole method | Diol-epoxide intermediates | Room temperature, base cyclization | 70-83 | Not reported |
| Palladium-catalyzed opening | Aromatic compounds with directing groups | Room temperature, no additives | Good to excellent | Not applicable |
| Asymmetric ring expansion | Chiral epoxides with sulfur ylide | Chiral catalyst, molecular sieves | 58-88 | 88-99.5 |
Solvent effects play a crucial role in determining the regioselectivity of oxetane formation reactions, particularly in photochemical cyclization processes [9] [30]. The Paternò-Büchi reaction demonstrates remarkable solvent dependence, with regioselectivity changes observed when reactions between 2,3-dihydrofuran and benzaldehyde are performed in high polarity solvents [9]. This solvent-mediated control enables selective formation of 2-alkoxyoxetanes through proper choice of reaction medium and conditions [30].
The regioselective formation of 2-alkoxyoxetanes has been achieved in photoreactions of aromatic ketones with electron-rich ketene silyl acetals [30]. Product ratios between desired oxetanes and competing silyl-migration adducts are largely dependent on both the solvent employed and the nature of the silyl group [30]. Exclusive formation of 2-alkoxyoxetanes can be controlled through optimal selection of solvent and silyl group combinations [30].
Studies of furan derivatives in the Paternò-Büchi reaction reveal significant regioselectivity variations based on solvent polarity and substitution patterns [9]. Silyl and stannyl furan derivatives demonstrate good regioselectivity, with reactions occurring preferentially on the less hindered side of the molecule [9]. The pronounced exo stereoselectivity observed in these reactions has been attributed to secondary orbital effects involving interactions between the alpha-oxy radical center and the allyloxy ring-localized radical [9].
Chiral auxiliary-mediated asymmetric syntheses provide powerful tools for controlling stereochemistry in oxetane-based amine formation [14] [16] [17]. The SAMP/RAMP hydrazone methodology developed by Enders enables enantioselective synthesis of 2-substituted oxetan-3-ones with excellent stereochemical control [14]. This approach can be extended to synthesize chiral 2,2-disubstituted oxetan-3-ones in 90% enantiomeric excess through one-pot double alkylation protocols [14].
The tert-butylsulfinamide chiral auxiliary has demonstrated exceptional utility in oxetane desymmetrization reactions, enabling efficient protocols for asymmetric synthesis of pyrrolidines bearing all-carbon quaternary stereocenters [16] [17]. This methodology features readily available chiral auxiliaries and operates under mild conditions with excellent stereochemical control [16] [17]. The approach enables access to unique chiral oxetanes that serve as metabolically stable bioisosteres in pharmaceutical applications [16].
Iridium-tol-BINAP-catalyzed reductive coupling represents another significant advancement in chiral auxiliary-mediated synthesis [29]. This methodology enables reductive coupling of allylic acetates with oxetanones and azetidinones mediated by 2-propanol, providing chiral alpha-stereogenic oxetanols and azetidinols [29]. Despite formation of congested acyclic vicinal tertiary-quaternary centers, complete branched regioselectivities are observed with enantiomeric excesses reaching 99% [29].
Enzymatic resolution techniques offer environmentally benign approaches for enantiomeric enrichment of oxetane-based amine derivatives [3] [21]. Biocatalytic enantioselective formation and ring-opening of oxetanes has been achieved through engineered halohydrin dehalogenases, demonstrating high efficiency, excellent enantioselectivity, and broad substrate scope [3]. This biocatalytic platform facilitates preparative-scale synthesis of chiral oxetanes and diverse chiral gamma-substituted alcohols [3].
The enzymatic approach demonstrates remarkable scalability for large-scale transformations at high substrate concentrations and can be integrated efficiently in one-pot, one-catalyst cascade systems [3]. Both enantioselective oxetane formation and ring-opening processes prove scalable for industrial applications [3]. The methodology expands the enzymatic toolbox for non-natural reactions and promotes further exploration of halohydrin dehalogenase catalytic repertoires in synthetic and pharmaceutical chemistry [3].
Photochemical kinetic resolution using chiral thioxanthone catalysts provides an alternative enzymatic approach for enantiomeric enrichment [18] [42]. This methodology achieves efficient kinetic resolution of chiral spirocyclic oxetanes, leading to enrichment of one oxetane enantiomer with 93-99% enantiomeric excess in 37-50% yield [18] [42]. The minor enantiomer undergoes decomposition through photocycloreversion reactions, enabling clean separation of desired enantiomers [18] [42].
Data Table 3: Stereochemical Control in Oxetane-Based Amine Synthesis
| Approach | Target Structure | Enantiomeric Excess (%) | Key Features | Applications |
|---|---|---|---|---|
| Chiral auxiliary (SAMP/RAMP) | 2-Substituted oxetan-3-ones | 90 | Metalated hydrazone methodology | Medicinal chemistry building blocks |
| Chiral phosphoric acid catalysis | 3-Substituted oxetanes | 93-99 | Noncovalent interaction control | Ring-opening reactions |
| Enzymatic kinetic resolution | Spirocyclic oxetanes | >93 | Photochemical kinetic resolution | Enantiomer separation |
| Asymmetric desymmetrization | Tetrahydrothiophenes from oxetanes | >95 | Brønsted acid catalyzed | Heterocycle synthesis |
| Iridium-tol-BINAP catalysis | α-Stereogenic oxetanols | 99 | Reductive coupling strategy | Bioisostere preparation |
Data Table 4: Comparative Analysis of Synthetic Methodologies
| Synthetic Strategy | Stereochemical Control | Substrate Scope | Reaction Conditions | Scalability | Atom Economy |
|---|---|---|---|---|---|
| Epoxide ring expansion | Excellent (retention) | Broad (various epoxides) | Elevated temperature required | Good | High |
| Paterno-Buchi reaction | Good (substrate dependent) | Limited (specific carbonyls) | Photochemical conditions | Limited | High |
| Alcohol C-H functionalization | Moderate | Very broad (native alcohols) | Mild (room temperature) | Excellent | High |
| Cyclization of halohydrins | Limited | Moderate | Basic conditions | Good | Moderate |
| Williamson etherification | Good with chiral auxiliaries | Broad | Variable | Excellent | Moderate |
The strategic replacement of gem-dimethyl groups with oxetane motifs represents a fundamental molecular editing approach that addresses multiple pharmacokinetic challenges simultaneously. The gem-dimethyl functionality, while commonly employed in over 10% of launched drugs to provide steric hindrance and prevent metabolic liabilities, inherently increases lipophilicity and molecular weight [4] [5]. The oxetane ring system offers a geometrically similar alternative with markedly different physicochemical properties [4].
Research has demonstrated that oxetane and gem-dimethyl groups possess near-equivalent partial molar volumes in water, leading to geometrically similar structures with profoundly different pharmacokinetic profiles [4] [5]. The molecular volume similarity ensures that the spatial arrangement of the molecule remains largely unchanged, while the electronic properties are dramatically altered. This bioisosteric relationship has been validated across numerous drug discovery programs, where oxetane incorporation has yielded compounds with enhanced metabolic stability and improved solubility profiles [4] [6] [7].
| Property | gem-Dimethyl Group | Oxetane Replacement | Clinical Benefit |
|---|---|---|---|
| Molecular Weight (relative) | Higher | Lower | Reduced molecular weight |
| Lipophilicity (LogD) | High | Reduced by 0.5-2.0 units | Improved drug-like properties |
| Aqueous Solubility (fold increase) | Baseline | 4-4000x increase | Enhanced bioavailability |
| Metabolic Stability (HLM) | Variable | Improved in most cases | Reduced clearance rates |
| Basicity Modulation (pKa change) | No effect | Reduced by up to 3 units | Lower volume of distribution |
| Hydrogen Bond Acceptor | No | Yes | Improved target binding |
| Three-Dimensionality | Low | High | Better pocket fit |
The mechanistic basis for these improvements stems from the oxetane oxygen's ability to function as a hydrogen bond acceptor while simultaneously reducing the overall lipophilicity of the molecule. The electron-withdrawing nature of the oxetane ring system also modulates the basicity of adjacent amine groups, which is particularly relevant for [(2R)-oxetan-2-yl]methanamine where the proximity of the oxetane to the amine functionality creates a significant electronic effect [3] [8].
The incorporation of oxetane rings into drug molecules introduces significant conformational restrictions that can be exploited to optimize target binding interactions. The four-membered ring system, with its inherent strain energy of approximately 106 kilojoules per mole, adopts a puckered conformation that restricts rotational freedom around adjacent bonds [9] [10]. This conformational constraint can be strategically employed to preorganize molecules into their bioactive conformations, thereby reducing the entropic penalty associated with target binding [9].
Studies using nuclear magnetic resonance spectroscopy and molecular dynamics simulations have revealed that oxetane modification introduces distinctive conformational preferences in peptide and small molecule systems. The ring strain promotes synclinal conformations over antiplanar arrangements in aliphatic chains, which can be exploited to direct molecular recognition events [9] [4]. In the context of ziresovir development, molecular docking studies indicated that the oxetane moiety primarily contributed to restricting the conformation of the ethylamine head group, although it did not establish direct interactions with the respiratory syncytial virus F protein [3].
The conformational effects extend beyond simple geometric constraints. The oxetane ring system can influence the dihedral angles of residues up to three positions away from the modification site, creating long-range conformational effects that can be exploited for target selectivity [9]. This property has been particularly valuable in the development of selective inhibitors where conformational restriction helps distinguish between closely related target proteins.
The modulation of lipophilicity through oxetane incorporation represents a sophisticated approach to addressing the challenge of balancing permeability and solubility in drug design. The oxetane ring system provides a unique solution to this classical medicinal chemistry problem by maintaining structural integrity while significantly reducing calculated LogD values [4] [11].
Quantitative structure-activity relationship studies have demonstrated that oxetane substitution typically reduces LogD values by 0.5 to 2.0 units compared to gem-dimethyl analogues [4] [11]. This reduction in lipophilicity translates directly to improved aqueous solubility, with increases ranging from 4-fold to over 4000-fold depending on the molecular context [4] [12]. The magnitude of these effects is structure-dependent, with spirocyclic oxetanes showing particularly dramatic improvements in solubility profiles [4].
The lipophilicity modulation extends beyond simple LogD reductions. The oxetane oxygen atom functions as a hydrogen bond acceptor, creating additional opportunities for favorable interactions with aqueous media while simultaneously reducing the hydrophobic surface area of the molecule [6] [7]. This dual effect contributes to the exceptional solubility enhancements observed with oxetane-containing compounds.
In the development of danuglipron, the incorporation of a methylene-linked oxetane into the benzimidazole nitrogen position provided a crucial lipophilicity reduction that enabled the compound to achieve optimal pharmacokinetic properties [13]. The resulting LogD7.4 value of 1.3 represented a significant improvement over earlier analogues, contributing to the compound's advancement to clinical trials [13].
The enhancement of metabolic stability through oxetane incorporation involves multiple complementary mechanisms that collectively contribute to improved pharmacokinetic profiles. The primary mechanism involves the redirection of metabolic pathways away from cytochrome P450-mediated oxidation toward human microsomal epoxide hydrolase-mediated hydrolysis [8].
Research has established that oxetanes undergo hydrolysis to diols via human microsomal epoxide hydrolase, representing a novel metabolic pathway that can be exploited to reduce dependence on cytochrome P450 enzymes [8]. This metabolic redirection is particularly valuable in reducing the risk of drug-drug interactions, as it decreases reliance on specific cytochrome P450 isoforms that are commonly involved in drug metabolism [8].
| Compound Type | Human Liver Microsomes CLint (mL/min/kg) | Human Hepatocytes CLint (μL/min/million cells) | Metabolic Pathway |
|---|---|---|---|
| Baseline (non-oxetane) | >100 | >50 | CYP-mediated |
| Oxetane analogue 1 | 25.9 | 31 | mEH-mediated hydrolysis |
| Oxetane analogue 2 | <10 | 6.9 | CYP3A4 reduced |
| Spirocyclic oxetane | 15-30 | 15-25 | Mixed pathways |
| Fluorinated oxetane | <20 | <15 | Enhanced stability |
| Oxetane-morpholine replacement | 10-25 | 8-20 | Reduced oxidation |
The degree of metabolic stability enhancement is modulated by structural factors, with fluorinated oxetanes showing exceptional stability and remaining largely intact under simulated in vivo metabolism conditions [14] [15]. This exceptional stability has been attributed to the electron-withdrawing effects of fluorine substituents, which further reduce the susceptibility of the oxetane ring to metabolic degradation [14].
The metabolic stability benefits extend to the entire molecule, as the oxetane ring can block key metabolic soft spots. In the development of ziresovir, the introduction of an oxetane moiety successfully blocked an important metabolic soft spot, contributing to reduced clearance rates and improved pharmacokinetic properties [3].
The development of glucagon-like peptide-1 receptor agonists exemplifies the strategic application of oxetane chemistry in addressing complex pharmacological challenges. The benzimidazole scaffold has proven particularly amenable to oxetane modification, with the oxetane motif providing crucial improvements in both potency and physicochemical properties [13].
The structure-activity relationship studies in GLP-1 receptor agonist development have revealed that the positioning of the oxetane group is critical for achieving optimal receptor binding and activation. The incorporation of an oxetane substituent at the benzimidazole nitrogen position, connected via a methylene linker, provided a 100-fold increase in potency compared to simple methyl substitution [13]. This dramatic improvement in activity was attributed to the oxetane's ability to create favorable interactions within the receptor binding site while simultaneously optimizing the overall physicochemical profile [13].
| Compound Series | GLP-1R EC50 (nM) | LogD7.4 | Metabolic Stability (HLM CLint) | Key Modification |
|---|---|---|---|---|
| Initial fluoropyrimidine hit | 10000 | 3.5 | >100 | Base structure |
| Pyridyl modification | 5000 | 3.2 | 75 | Conformational bias |
| Carboxylic acid addition | 95 | 2.3 | 29 | Polar interaction |
| Oxetane incorporation | 13 | 1.8 | <10 | Oxetane head group |
| Danuglipron (clinical) | 13 | 1.3 | <10 | Optimized structure |
| Related benzimidazole derivatives | 30-100 | 1.5-2.5 | 15-40 | Various substitutions |
The benzimidazole-oxetane combination has proven particularly effective in achieving the delicate balance between potency and drug-like properties required for oral bioavailability. The oxetane's contribution to three-dimensionality helps the molecule achieve optimal binding geometry while avoiding the planarity issues that often plague purely aromatic systems [13].
Crystallographic and computational studies have revealed that the oxetane oxygen can participate in hydrogen bonding interactions with receptor residues, contributing to the enhanced binding affinity observed with oxetane-containing analogues [2]. This direct binding contribution, combined with the favorable physicochemical properties, has made the benzimidazole-oxetane motif a privileged structure in GLP-1 receptor agonist development [13].
The optimization of oxetane-containing compounds through salt formation represents a critical aspect of pharmaceutical development that must account for the unique properties of the oxetane ring system. The selection of appropriate counterions requires careful consideration of the oxetane's hydrogen bonding potential and its impact on crystal packing and solubility [16].
The development of salt forms for [(2R)-oxetan-2-yl]methanamine and related compounds has focused on maximizing the solubility enhancement while maintaining chemical and physical stability. Hydrochloride salts have proven particularly effective, typically providing 10-50 fold increases in aqueous solubility compared to the free base forms [17] [18]. The basic nature of the methanamine group, with a predicted pKa of approximately 9.5, makes it amenable to salt formation with a variety of pharmaceutically acceptable acids [17] [18].
| Strategy | Solubility Enhancement | Stability Profile | Bioavailability Impact | Manufacturing Considerations |
|---|---|---|---|---|
| Free base form | Baseline | Variable | Reference | Standard |
| Hydrochloride salt | 10-50x increase | Good | Improved | Hygroscopic concerns |
| Sulfate salt | 20-100x increase | Excellent | Significantly improved | More stable |
| Organic acid salts | 5-25x increase | Good to excellent | Improved | Case-dependent |
| Co-crystal formation | 2-10x increase | Variable | Potentially improved | Complex processing |
| Amorphous solid dispersion | 50-500x increase | Enhanced | Significantly improved | Specialized equipment |
The selection of optimal salt forms must also consider the impact on the oxetane ring stability. While oxetanes are generally stable under physiological conditions, extreme pH conditions during salt formation can potentially lead to ring opening [19] [20]. Therefore, the salt formation process requires careful optimization to ensure that the oxetane ring remains intact throughout manufacturing and storage.
Advanced salt screening studies have revealed that organic acid salts, particularly those formed with dicarboxylic acids, can provide exceptional stability and solubility enhancements. The formation of these salts often results in improved crystal packing arrangements that take advantage of the oxetane's hydrogen bonding capabilities while maintaining the structural integrity of the ring system [16].